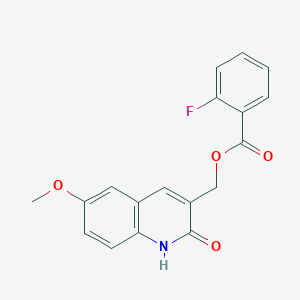
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate” is likely a quinoline derivative. Quinolines are aromatic compounds with a fused pyridine and benzene ring. In this case, the quinoline has a hydroxy group at the 2-position and a methoxy group at the 6-position. The quinoline is attached to a 2-fluorobenzoate group via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, the hydroxy and methoxy substituents on the quinoline, and the 2-fluorobenzoate group attached via a methylene bridge .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The hydroxy and methoxy groups might undergo reactions typical for alcohols and ethers, respectively. The benzoate group could participate in reactions typical for carboxylic acid esters .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be influenced by factors such as the presence of the polar hydroxy and methoxy groups, the aromatic quinoline and benzoate systems, and the fluorine atom .Scientific Research Applications
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate has various scientific research applications, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and anti-inflammatory properties.
In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions and enzyme activity. It has also been utilized in the development of biosensors for the detection of biomolecules such as glucose and cholesterol.
In molecular biology, this compound has been studied for its ability to modulate gene expression and protein function. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This makes it a potential candidate for the development of epigenetic therapies for various diseases.
Mechanism of Action
The mechanism of action of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately results in cell death. In biochemistry, this compound acts as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. In molecular biology, this compound inhibits histone deacetylases, leading to changes in gene expression and protein function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In biochemistry, it has been used to study protein-ligand interactions and enzyme activity. In molecular biology, it has been shown to modulate gene expression and protein function.
Advantages and Limitations for Lab Experiments
The advantages of using (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate in lab experiments include its ability to act as a fluorescent probe, its potential as an antitumor agent, and its ability to modulate gene expression and protein function. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate. One potential direction is the development of more efficient synthesis methods to improve yields and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its effects on different biological systems.
Synthesis Methods
The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-fluorobenzoate involves the reaction of 2-fluorobenzoic acid with (2-hydroxy-6-methoxyquinolin-3-yl)methyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is purified through recrystallization or chromatography to obtain a pure compound. This method has been optimized to achieve high yields and purity of the compound.
Safety and Hazards
properties
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-23-13-6-7-16-11(9-13)8-12(17(21)20-16)10-24-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVWAUCSXJBJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
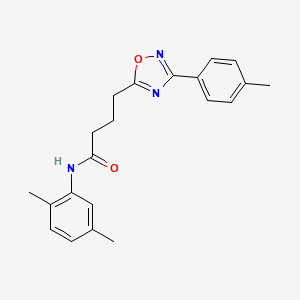

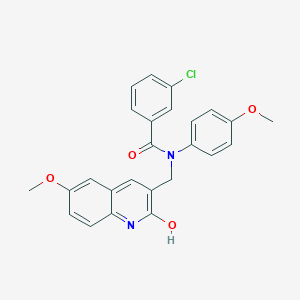


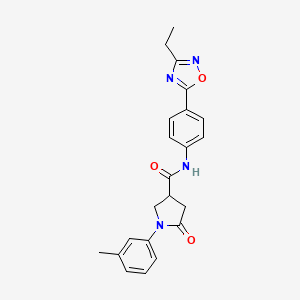
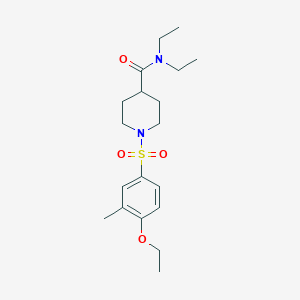
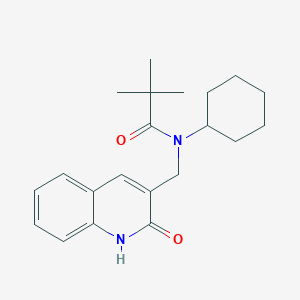


![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)